molecular formula C19H14F2N2O B15241587 2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide

2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide

Cat. No.: B15241587
M. Wt: 324.3 g/mol
InChI Key: MEONEPRYQLOYPT-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C19H14F2N2O and a molecular weight of 324.32 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, and a 4-methylpyridin-3-yl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine and pyridine groups

Properties

Molecular Formula

C19H14F2N2O

Molecular Weight

324.3 g/mol

IUPAC Name

2,6-difluoro-N-[4-(4-methylpyridin-3-yl)phenyl]benzamide

InChI

InChI=1S/C19H14F2N2O/c1-12-9-10-22-11-15(12)13-5-7-14(8-6-13)23-19(24)18-16(20)3-2-4-17(18)21/h2-11H,1H3,(H,23,24)

InChI Key

MEONEPRYQLOYPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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